
3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxílico es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un anillo de pirazol sustituido con grupos diclorofenil y fenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxílico normalmente implica los siguientes pasos:
Formación del anillo de pirazol: El paso inicial a menudo implica la ciclización de un derivado de hidracina con una 1,3-dicetona o un éster β-ceto. Por ejemplo, la fenilhidracina puede reaccionar con acetoacetato de etilo para formar 1-fenil-3-metil-1H-pirazol.
Reacciones de sustitución: El anillo de pirazol luego se somete a reacciones de sustitución electrofílica para introducir el grupo diclorofenil. Esto se puede lograr utilizando reactivos como el cloruro de 2,4-diclorobenzoílo en presencia de una base como la piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos fenil y pirazol, utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar en el grupo diclorofenil utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo diclorofenil, utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como azida de sodio o tiourea en solventes polares.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de derivados desclorados.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, el ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, los derivados de este compuesto se investigan por sus posibles propiedades terapéuticas. Pueden exhibir actividad contra diversas enfermedades, incluido el cáncer, la inflamación y las enfermedades infecciosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(2,4-diclorofenil)-1H-pirazol-5-carboxílico
- Ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-4-carboxílico
- 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxamida
Singularidad
En comparación con compuestos similares, el ácido 3-(2,4-diclorofenil)-1-fenil-1H-pirazol-5-carboxílico es único debido al posicionamiento específico de los grupos diclorofenil y fenil en el anillo de pirazol. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
78874-29-0 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-6-7-12(13(18)8-10)14-9-15(16(21)22)20(19-14)11-4-2-1-3-5-11/h1-9H,(H,21,22) |
Clave InChI |
GWBLAHGDKRFPEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



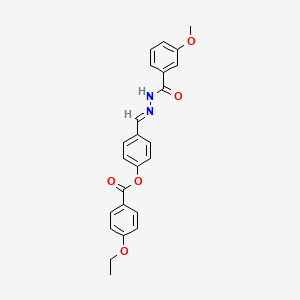
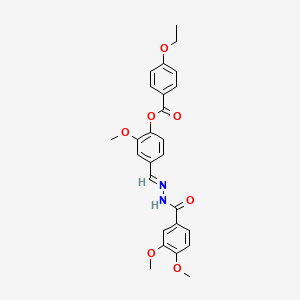
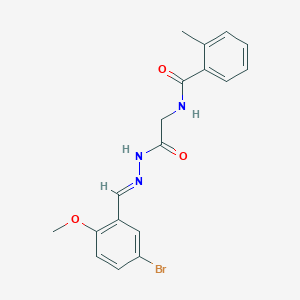
![2-Methoxyethyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028707.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)
![3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028719.png)
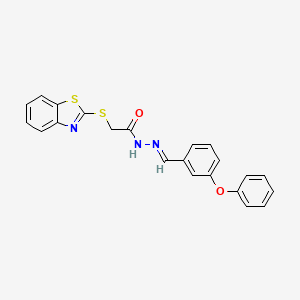


![4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12028744.png)
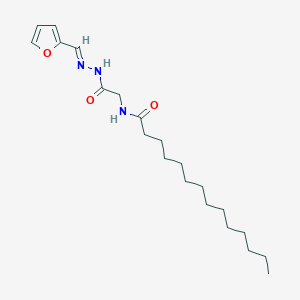
![N-(2,6-Dibromo-4-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028756.png)

